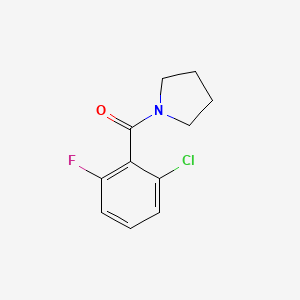

1-(2-chloro-6-fluorobenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBETWPJDKRREOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chloro-6-fluorobenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-chloro-6-fluorobenzoyl group. This structural configuration is believed to enhance its lipophilicity and receptor binding affinity, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing signal transduction pathways and cellular processes. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest significant effects on enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those structurally similar to this compound. For instance, pyrrolyl benzamide derivatives have demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may exhibit similar antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing pyrrolidine rings can induce apoptosis in cancer cell lines. For example, studies on related pyrrole analogs have shown that they can significantly inhibit cell cycle progression and induce apoptosis in human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The potential for this compound to act as an anticancer agent warrants further investigation.

In Vitro Studies

A recent study evaluated the effect of various pyrrole derivatives on cancer cell lines, demonstrating that specific substitutions on the pyrrole ring enhanced cytotoxicity. The results indicated that compounds with halogen substitutions exhibited improved activity compared to their non-substituted counterparts . This finding aligns with the expected behavior of this compound, suggesting its potential as a lead compound in anticancer drug development.

Enzyme Inhibition Studies

Inhibition assays have shown that similar compounds can effectively inhibit phospholipase A2, an enzyme implicated in various inflammatory processes. The inhibition profile of these compounds indicates their potential therapeutic applications in treating inflammatory diseases .

Data Tables

Scientific Research Applications

Scientific Research

While specific applications of 1-(2-chloro-6-fluorobenzoyl)pyrrolidine are not detailed in the provided search results, research indicates that pyrrole and pyrrolidine analogs have garnered attention for their diverse pharmacological activities .

Related Research on Pyrrole and Pyrrolidine Analogs

- Anticancer Activity: Studies have shown that trifluoromethyl 2-phosphonopyrrole analogs exhibit anticancer activity against denocarcinomic human alveolar basal epithelial cells and breast cancer cell lines . Pyrrole analogs have been found to inhibit cell cycle arrest and induce apoptosis in these cell lines . Additionally, research on meso-(p-acetamidophenyl)-calixpyrrole analogs suggests that these compounds can cross the blood-brain barrier, form DNA adducts, and demonstrate significant anticancer activity .

- Antiviral Activity: Some pyrrole analogs have demonstrated anti-SARS-CoV-2 activity . Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine analogs have shown antiviral activity against gastroenteric viral infections .

- Antimycobacterial Activity: Pyrrolyl benzamide derivatives have exhibited antimycobacterial activity against M. tuberculosis . Pyrrole analogs have also been identified as potential inhibitors of mycobacteria .

- Anti-tubercular Agents: A synthesized pyrrole compound was found to be an anti-tubercular agent that inhibits ClpP1P2 peptidase in M. tuberculosis .

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 2-chloro-6-fluoro substitution pattern creates a highly electron-deficient aromatic system, which may enhance binding to electron-rich biological targets (e.g., enzymes) compared to non-halogenated analogs.

- Synthetic Challenges : The benzoyl group’s steric bulk may complicate synthesis compared to smaller substituents (e.g., methylsulfanyl in ).

Q & A

Q. What is the standard laboratory synthesis protocol for 1-(2-chloro-6-fluorobenzoyl)pyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves a nucleophilic substitution reaction between 2-fluorobenzaldehyde derivatives and pyrrolidine under basic conditions. A representative procedure (93% yield) uses DMF as solvent, potassium carbonate as base, and microwave-assisted heating at 150°C for 20 hours. Reaction completion is monitored via TLC, followed by extraction with ethyl acetate and purification via column chromatography . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.04 molar ratio of aldehyde to amine) and verifying purity via H NMR (e.g., δ 10.01 ppm for the carbonyl proton) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- H NMR : Key signals include aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm) .

- Elemental Analysis : Nitrogen content should align with theoretical values (e.g., 7.99% calculated vs. 7.5% observed) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 241.08).

Advanced Research Questions

Q. How can computational methods improve the synthesis design of halogenated benzoyl-pyrrolidine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40% .

Q. What experimental design strategies mitigate byproduct formation during the acylation of pyrrolidine with halogenated benzoyl chlorides?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Temperature, solvent (e.g., DMF vs. THF), base strength (KCO vs. EtN).

- Response Variables : Yield, purity, byproduct ratios.

A central composite design (CCD) with 3–5 levels per factor identifies interactions (e.g., excess base increases hydrolysis byproducts). Statistical analysis (ANOVA) prioritizes critical factors .

Q. How do steric and electronic effects of the 2-chloro-6-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ortho-chloro group hinders nucleophilic attack, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings.

- Electronic Effects : The electron-withdrawing fluorine meta to the carbonyl enhances electrophilicity, enabling faster amidation.

Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify these effects .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use:

- DSC/TGA : Detect polymorph transitions or solvent retention.

- HPLC-PDA : Quantify impurities (e.g., hydrolyzed byproducts).

- Solubility Studies : Conduct in triplicate using shake-flask method (USP guidelines) .

Methodological Recommendations

- Contradiction Analysis : Compare batch-specific NMR and HPLC data to isolate variables (e.g., storage conditions affecting stability) .

- Scale-Up Challenges : Use membrane separation technologies (e.g., nanofiltration) to remove trace impurities during industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.